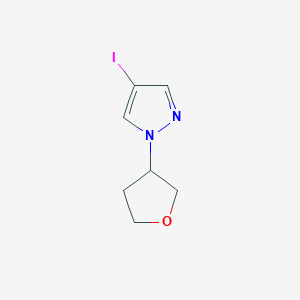

4-iodo-1-(oxolan-3-yl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-(oxolan-3-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGHBEPVXFLEIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Chemical Transformations of 4 Iodo 1 Oxolan 3 Yl 1h Pyrazole

Cross-Coupling Reactions at the C4-Iodine Position

The iodine atom at the C4 position of the pyrazole (B372694) ring is a prime site for various metal-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds.

Palladium-Catalyzed C-C Cross-Coupling: Suzuki-Miyaura, Sonogashira, and Negishi Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forging C-C bonds. The C-I bond in 4-iodopyrazole (B32481) derivatives is particularly amenable to these transformations.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, is a widely used method for creating biaryl structures and other C-C bonds. nih.govlibretexts.orgrsc.org While specific studies on 4-iodo-1-(oxolan-3-yl)-1H-pyrazole are not extensively detailed in the provided results, the general principles are well-established for 4-iodopyrazoles. nih.govrsc.org For instance, the Suzuki-Miyaura coupling of 4-iodopyrazoles with arylboronic acids provides a direct route to 4-arylpyrazoles. nih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base. The reaction is tolerant of various functional groups, making it a versatile tool in organic synthesis. libretexts.org

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. nih.govwikipedia.org This reaction has been successfully applied to 4-iodopyrazole derivatives to synthesize 4-alkynylpyrazoles. clockss.org The reaction conditions are generally mild, often proceeding at room temperature. nih.govwikipedia.org The choice of protecting group on the pyrazole nitrogen can influence the reaction's success. For example, the trityl group has been shown to be an appropriate protecting group for the Sonogashira coupling of 4-iodopyrazoles. clockss.org

The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net This method has been employed for the synthesis of tetrasubstituted pyrazoles from 4-iodopyrazole precursors. researchgate.net The use of organozinc halides and palladium catalysts has proven to be an effective method for obtaining the desired products. researchgate.net

Table 1: Overview of Palladium-Catalyzed C-C Cross-Coupling Reactions of 4-Iodopyrazoles

| Reaction | Coupling Partners | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., arylboronic acid) | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand) + Base | 4-Arylpyrazoles |

| Sonogashira | Terminal alkyne | Palladium catalyst + Copper co-catalyst | 4-Alkynylpyrazoles |

| Negishi | Organozinc compound | Nickel or Palladium catalyst | Substituted pyrazoles |

Copper-Catalyzed Cross-Coupling Methodologies (e.g., Ullmann-type reactions)

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, offer an alternative and complementary approach to palladium-catalyzed methods for forming C-N and C-O bonds. nih.govresearchgate.net

The Ullmann condensation has been successfully used for the N-arylation of various nitrogen-containing heterocycles, including pyrazoles, using aryl iodides. researchgate.net These reactions are typically promoted by a copper catalyst, often in the presence of a ligand like L-proline, and a base. researchgate.net

More specifically, CuI-catalyzed coupling protocols have been developed for the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols. nih.govresearchgate.netsemanticscholar.org Optimal conditions for this transformation have been identified, employing CuI as the catalyst, a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a base like potassium t-butoxide, often under microwave irradiation to reduce reaction times. nih.govresearchgate.net This methodology has been effectively applied to the synthesis of various 4-alkoxypyrazoles. nih.govsemanticscholar.org

Table 2: Copper-Catalyzed Cross-Coupling of 4-Iodopyrazoles

| Reaction Type | Coupling Partners | Catalyst System | Product Type |

|---|---|---|---|

| Ullmann-type C-N Coupling | Aryl Iodide + Pyrazole | Copper catalyst (e.g., CuI) + Ligand (e.g., L-proline) | N-Arylpyrazoles |

| C-O Coupling | 4-Iodopyrazole + Alcohol | CuI + Ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline) + Base | 4-Alkoxypyrazoles |

Reactivity Profile of the C-I Bond in this compound for Derivatization

The carbon-iodine bond in 4-iodopyrazole derivatives is the most reactive site for electrophilic substitution and cross-coupling reactions. researchgate.netnih.govmdpi.com The high reactivity of the C-I bond is attributed to the electron-withdrawing nature of the pyrazole ring and the good leaving group ability of the iodide. This inherent reactivity makes 4-iodopyrazoles, including this compound, valuable intermediates for the synthesis of a wide array of functionalized pyrazole derivatives. researchgate.netarkat-usa.orgresearchgate.net

The C-I bond's reactivity allows for the introduction of various substituents at the C4 position through the cross-coupling reactions discussed previously (Suzuki-Miyaura, Sonogashira, Negishi, and Ullmann-type reactions). clockss.orgresearchgate.netresearchgate.netarkat-usa.org The choice of reaction conditions and coupling partners enables the synthesis of diverse pyrazole-containing molecules with tailored properties.

C-H Functionalization Reactions Directed by the Pyrazole Moiety

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds. rsc.org The pyrazole ring itself can act as a directing group to control the regioselectivity of these transformations.

Regioselective C-H Arylation and Alkenylation

The direct arylation and alkenylation of C-H bonds in pyrazoles offer a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netacs.org

Regioselective C-H arylation of pyrazoles has been achieved using palladium catalysis. nih.govresearchgate.netresearchgate.net The regioselectivity of these reactions can be influenced by the substituents on the pyrazole ring and the reaction conditions. For N-alkylpyrazoles, C-H arylation often occurs preferentially at the C5 position. nih.govresearchgate.net The development of specific catalytic systems, such as those based on palladium pivalate, has enabled the effective C-H arylation of pyrazoles. nih.gov Methodologies for the regioselective C-H arylation of electron-rich pyrazoles, such as 4-alkoxy and 4-thioalkyl pyrazoles, have also been developed, typically favoring functionalization at the C5 position. researchgate.net

Regioselective C-H alkenylation of pyrazoles has also been accomplished using palladium catalysis. acs.org These reactions allow for the direct introduction of alkenyl groups, such as acrylates and styrenes, onto the pyrazole core. acs.org The catalyst system, often derived from Pd(OAc)₂, can direct the oxidative alkenylation to specific C-H bonds, providing access to functionalized pyrazoles that can be used in further synthetic transformations, such as the construction of fused bicyclic pyrazole systems. acs.org

Mechanistic Insights into Directed C-H Activation

The mechanism of pyrazole-directed C-H activation typically involves the coordination of the palladium catalyst to the pyrazole nitrogen atom. researchgate.net This coordination brings the metal center in close proximity to the C-H bonds of the pyrazole ring, facilitating their activation.

In many cases, C-H activation proceeds via a concerted metalation-deprotonation (CMD) pathway. The pyrazole acts as a directing group, positioning the catalyst for selective C-H bond cleavage, most commonly at the C5 position due to its higher reactivity. nih.gov The choice of ligand on the palladium catalyst and the reaction conditions play a crucial role in determining the efficiency and regioselectivity of the C-H functionalization process. researchgate.net

N-Alkylation and N-Arylation Strategies on Pyrazole Nitrogen Atoms

The functionalization of the pyrazole ring at its nitrogen atoms is a cornerstone of synthetic strategies aimed at modifying the properties of pyrazole-based compounds. For derivatives like this compound, the existing N-substituent (the oxolanyl group) precludes further substitution at the N1 position. However, understanding the N-alkylation and N-arylation of the parent pyrazole scaffold, 4-iodopyrazole, is crucial for the synthesis of analogues and for appreciating the chemical environment of the pyrazole core.

The pyrazole ring contains two adjacent nitrogen atoms: a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N2). The N1 nitrogen bears a hydrogen atom in unsubstituted pyrazoles, which is acidic and can be removed by a base, rendering the nitrogen nucleophilic. nih.gov This anion can then react with various electrophiles in N-alkylation or N-arylation reactions. nih.govpharmaguideline.com The sp2-hybridized N2 nitrogen is basic and can react with electrophiles, particularly in the formation of pyrazolium (B1228807) salts. nih.gov

N-Alkylation:

A common and straightforward method for N-alkylation involves the reaction of the pyrazole with alkylating agents like alkyl halides, dimethyl sulfate, or diazomethane. pharmaguideline.com These reactions typically proceed under basic conditions to deprotonate the N1 nitrogen, enhancing its nucleophilicity.

More advanced methods have been developed to overcome the limitations of traditional alkylating agents, such as the requirement for strong bases or high temperatures. A notable strategy is the acid-catalyzed N-alkylation using trichloroacetimidates as electrophiles. mdpi.comsemanticscholar.org This method proceeds under milder Brønsted acid catalysis, for instance, with camphorsulfonic acid (CSA). semanticscholar.org The reaction is versatile, allowing for the introduction of various alkyl groups, including benzylic and phenethyl moieties, in good yields. mdpi.com For unsymmetrical pyrazoles, these reactions can produce a mixture of regioisomers, with sterics often controlling the major product. mdpi.com

N-Arylation:

N-arylation introduces an aryl group onto the pyrazole nitrogen, a transformation often achieved through metal-catalyzed cross-coupling reactions. The Ullmann condensation, a classical copper-catalyzed reaction, is a foundational method for this purpose. organic-chemistry.org Modern variations offer milder conditions and broader substrate scopes. For example, copper(I) oxide can efficiently catalyze the N-arylation of azoles with arylboronic acids at room temperature without the need for a base. organic-chemistry.org

Furthermore, transition-metal-free approaches have emerged as powerful alternatives. The N-arylation of pyrazoles can be accomplished using diaryliodonium salts in the presence of a mild base like aqueous ammonia. nih.gov This method is rapid, proceeds under mild conditions, and does not require an inert atmosphere, making it highly practical. nih.gov

The table below summarizes various strategies for the N-alkylation and N-arylation of the pyrazole core.

| Transformation | Reagent/Catalyst System | Key Features | Reference |

| N-Alkylation | Alkyl Halides / Base | Traditional, widely used method. | pharmaguideline.com |

| N-Alkylation | Trichloroacetimidates / Brønsted Acid (e.g., CSA) | Mild, acid-catalyzed conditions; avoids strong bases. | mdpi.comsemanticscholar.org |

| N-Arylation | Arylboronic Acids / Copper(I) Oxide | Heterogeneous catalysis, base-free, room temperature. | organic-chemistry.org |

| N-Arylation | Aryl Halides / Copper Powder / L-(-)-Quebrachitol | Effective for various aryl halides, including unactivated chlorides. | organic-chemistry.org |

| N-Arylation | Diaryliodonium Salts / Aqueous Ammonia | Transition-metal-free, rapid, mild conditions. | nih.gov |

| N-Arylation | Aryl Triflates / Palladium catalyst / tBuBrettPhos | Effective for coupling with aryl triflates. | organic-chemistry.org |

Ring-Opening and Ring-Expansion Reactions Involving Pyrazole Derivatives

While the pyrazole ring is aromatic and generally stable, it can undergo ring-opening or ring-expansion reactions under specific conditions, leading to the formation of diverse chemical structures. These transformations are highly dependent on the substitution pattern of the pyrazole ring and the reagents employed.

Ring-Opening Reactions:

The cleavage of the pyrazole ring often requires forcing conditions or specific activating substituents. One documented pathway involves the deprotonation at the C3 position with a strong base, which can initiate ring opening. nih.govpharmaguideline.com This process is facilitated by the presence of electron-withdrawing groups that increase the acidity of the C3 proton.

Another strategy involves the oxidative ring-opening of specifically substituted pyrazoles. For instance, 1H-pyrazol-5-amines can undergo oxidative cleavage in the presence of an oxidant like phenyliodine(III) diacetate (PIDA) to yield 3-diazenylacrylonitrile derivatives. researchgate.net The substituents on the pyrazole ring are critical in determining the feasibility and outcome of this type of reaction. researchgate.net The resulting open-chain products can be valuable intermediates for synthesizing other complex heterocyclic systems. researchgate.net

Ring-Expansion Reactions:

Ring-expansion reactions transform the five-membered pyrazole ring into a larger heterocyclic system, such as a six- or seven-membered ring. These reactions are less common than ring-opening but provide access to unique fused heterocyclic scaffolds. A synthetic strategy to achieve ring expansion involves a sequence of cycloaddition followed by a sigmatropic rearrangement. chim.it For example, a [3+2] cycloaddition reaction can form an initial bicyclic intermediate which then rearranges to a ring-expanded fused pyrazole. chim.it

In some cases, reactions that appear to be ring expansions are, in fact, ring-opening events followed by an intramolecular cyclization. For example, the reaction of certain pyrazole derivatives with electrophiles can lead to the cleavage of the pyrazole ring, generating an open-chain intermediate that subsequently cyclizes to form a new, larger ring system, such as a pyrazolo[3,4-b]pyridine. chim.it

Exploration of Reaction Mechanisms in the Transformation of this compound

The 4-iodo substituent is a key functional handle on the pyrazole ring, enabling a variety of advanced chemical transformations, most notably metal-catalyzed cross-coupling reactions. The reaction mechanisms for these transformations are well-established and provide a framework for understanding the reactivity of this compound.

Mechanism of Metal-Catalyzed Cross-Coupling Reactions:

The C-I bond at the C4 position is a prime site for reactions like Suzuki-Miyaura, Sonogashira, and C-O coupling, which typically proceed via a palladium or copper catalytic cycle. nih.govresearchgate.net

A general mechanism for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) involves the following steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C4-I bond of the pyrazole, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent (in a Suzuki reaction) transfers its organic group to the palladium center, displacing the iodide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Similarly, copper-catalyzed reactions, such as the C-O coupling of 4-iodopyrazoles with alcohols, follow a related mechanistic pathway. nih.gov The Cu(I) catalyst undergoes oxidative addition to the C-I bond, followed by reaction with the alcohol (often as an alkoxide) and subsequent reductive elimination to form the C-O bond and regenerate the active copper catalyst. nih.gov The choice of ligand is often critical in these reactions to stabilize the metal intermediates and facilitate the elementary steps of the cycle. nih.gov

Mechanism of N-Alkylation with Trichloroacetimidates:

The N-alkylation strategy using trichloroacetimidate (B1259523) electrophiles proceeds through an acid-catalyzed mechanism. mdpi.comsemanticscholar.org

Protonation: The Brønsted acid catalyst (e.g., CSA) protonates the nitrogen of the trichloroacetimidate, activating it as a potent electrophile.

Nucleophilic Attack: The nucleophilic N1 atom of the pyrazole attacks the activated alkyl group of the protonated trichloroacetimidate.

Deprotonation and Elimination: This attack leads to the formation of the N-alkylated pyrazolium cation and trichloroacetamide (B1219227) as a byproduct. A subsequent deprotonation step can yield the final neutral N-alkylated pyrazole product. This pathway provides a mild alternative to methods requiring strong bases. mdpi.com

These mechanistic principles are fundamental to predicting the reactivity of this compound and designing synthetic routes to novel analogues and more complex molecular architectures.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 4 Iodo 1 Oxolan 3 Yl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation

NMR spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules in solution. For 4-iodo-1-(oxolan-3-yl)-1H-pyrazole, both one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments are essential for assigning the chemical environment of each atom and understanding the molecule's dynamic properties.

Multi-dimensional NMR techniques are indispensable for confirming the precise connectivity and regiochemistry of the molecule, specifically the attachment of the oxolan-3-yl group to the N1 position of the pyrazole (B372694) ring.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two pyrazole ring protons (H-3 and H-5) and the seven protons of the oxolane moiety. Based on data from analogous 4-halogenated pyrazoles, the pyrazole protons are anticipated to appear as singlets in the aromatic region of the spectrum. mdpi.comsemanticscholar.org The oxolane protons would present more complex multiplets in the aliphatic region.

¹³C NMR: The carbon NMR spectrum would display signals for the three pyrazole carbons and the four carbons of the oxolane ring. The carbon atom bonded to iodine (C-4) is expected to be significantly shifted upfield due to the heavy atom effect.

2D-NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, which is crucial for assigning the protons within the oxolane ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for regiochemical assignment. It reveals long-range (2-3 bond) correlations between protons and carbons. A key correlation would be observed between the oxolane's C-H proton at the point of attachment (position 3 of the oxolane ring) and the C-3 and C-5 carbons of the pyrazole ring, confirming the N1-substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data of 4-iodopyrazole (B32481) and substituted oxolanes.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Pyrazole H-3 | ~7.6 | - | C-5, C-4, Oxolane-C3' |

| Pyrazole C-3 | - | ~139 | H-5, H-3 |

| Pyrazole C-4 | - | ~65 | H-3, H-5 |

| Pyrazole H-5 | ~7.5 | - | C-3, C-4, Oxolane-C3' |

| Pyrazole C-5 | - | ~129 | H-3, H-5 |

| Oxolane H-3' (CH-N) | ~4.8-5.2 (m) | - | Pyrazole C-3, C-5 |

| Oxolane C-3' (CH-N) | - | ~55-60 | H-2', H-4' |

| Oxolane C-2'/C-5' (CH₂-O) | - | ~68-72 | H-2', H-5' |

| Oxolane H-2'/H-5' (CH₂-O) | ~3.8-4.2 (m) | - | C-3', C-4' |

| Oxolane C-4' (CH₂) | - | ~30-35 | H-3', H-5' |

For N-unsubstituted pyrazoles, annular tautomerism (the migration of a proton between the two nitrogen atoms) is a key phenomenon. fu-berlin.demdpi.com However, in this compound, the N1 position is blocked by the oxolane substituent, which prevents this type of tautomerism. researchgate.net

The primary dynamic process observable by NMR would be the conformational flexibility of the five-membered oxolane ring. The tetrahydrofuran (B95107) ring is not planar and typically adopts either an envelope (Cₛ) or a twist (C₂) conformation, which rapidly interconvert at room temperature. Variable-temperature (VT) NMR studies could be employed to study this dynamic process. By lowering the temperature, it may be possible to slow the interconversion rate enough to observe distinct signals for the axial and equatorial protons of the oxolane ring, a phenomenon known as coalescence. This would allow for the determination of the energy barrier for the ring-flipping process.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₈H₁₁IN₂O), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. The expected exact mass is 277.9916 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions for analysis. The resulting mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways would likely include:

Loss of the oxolane moiety: Cleavage of the N-C bond between the pyrazole and oxolane rings, leading to a fragment corresponding to the 4-iodopyrazole cation.

Loss of iodine: Homolytic cleavage of the C-I bond, resulting in a [M-I]⁺ fragment.

Fragmentation of the oxolane ring: Loss of characteristic neutral fragments such as C₂H₄O from the ether ring.

Cleavage of the pyrazole ring: Subsequent fragmentation of the pyrazole core structure.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Description | Proposed Formula | Predicted m/z |

|---|---|---|

| Molecular Ion [M]⁺ | C₈H₁₁IN₂O⁺ | 278 |

| Loss of Iodine [M-I]⁺ | C₈H₁₁N₂O⁺ | 151 |

| 4-Iodopyrazole cation | C₃H₂IN₂⁺ | 193 |

| Loss of oxolane radical | C₈H₁₀IN₂O⁺ | 277 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Structural Confirmation

The analysis of the vibrational spectra would be based on characteristic group frequencies.

C-H vibrations: Aromatic C-H stretching from the pyrazole ring would be observed around 3100-3150 cm⁻¹, while aliphatic C-H stretching from the oxolane ring would appear in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching: Vibrations from the pyrazole ring are expected in the 1400-1600 cm⁻¹ range.

C-N stretching: These vibrations would appear in the 1250-1350 cm⁻¹ region.

C-O-C stretching: The strong, characteristic asymmetric stretch of the ether linkage in the oxolane ring would be prominent in the IR spectrum, typically around 1050-1150 cm⁻¹.

C-I stretching: The carbon-iodine bond vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range. mdpi.com

IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa Therefore, the C=C and C=N bonds of the pyrazole ring are expected to show strong Raman signals, while the C-O ether stretch would be very strong in the IR spectrum. A combined analysis provides a more complete picture of the molecule's vibrational modes. nih.gov

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch (Pyrazole) | 3100-3150 | Medium | Medium |

| Aliphatic C-H Stretch (Oxolane) | 2850-3000 | Medium-Strong | Medium |

| C=N / C=C Ring Stretch (Pyrazole) | 1400-1600 | Medium | Strong |

| C-N Stretch | 1250-1350 | Medium | Medium |

| C-O-C Asymmetric Stretch (Oxolane) | 1050-1150 | Strong | Weak |

X-ray Crystallography for Solid-State Structural Elucidation of Related Pyrazole Analogues and Hydrogen Bonding Networks

While a crystal structure for this compound is not publicly available, X-ray crystallography of closely related analogues provides critical insight into the expected solid-state structure. The crystal structure of 4-iodo-1H-pyrazole has been reported, revealing that in the solid state, molecules are linked into chains (catemers) through N-H···N hydrogen bonds. mdpi.comsemanticscholar.orgresearchgate.net

For the title compound, X-ray crystallography would provide definitive proof of its three-dimensional structure, including:

Precise bond lengths and angles: Confirming the geometry of both the pyrazole and oxolane rings.

Conformation: Determining the exact solid-state conformation of the oxolane ring (e.g., envelope or twist) and its orientation relative to the planar pyrazole ring.

Intermolecular interactions: Since the N-H proton is replaced by the oxolane group, classical hydrogen bonding of the type seen in 4-iodo-1H-pyrazole is not possible. Instead, the packing would be governed by weaker interactions such as C-H···O or C-H···N hydrogen bonds, π–π stacking between pyrazole rings, and potential halogen bonding involving the iodine atom. Studies on other pyrazole derivatives have shown the prevalence of such weak intermolecular interactions in defining the crystal packing. nih.govresearchgate.netumh.es The analysis would reveal how these forces dictate the supramolecular assembly of the molecules in the crystal lattice.

Computational and Theoretical Investigations of 4 Iodo 1 Oxolan 3 Yl 1h Pyrazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com It provides a framework to understand properties such as molecular orbital energies, electron density distribution, and chemical reactivity. For 4-iodo-1-(oxolan-3-yl)-1H-pyrazole, DFT calculations can reveal how the interplay between the pyrazole (B372694) ring, the iodine substituent, and the oxolane group influences its chemical behavior.

Recent studies on new pyrazole derivatives have utilized DFT to explore their molecular characteristics. researchgate.net DFT calculations on related 4-halogenated-1H-pyrazoles have provided valuable data on their structural and spectroscopic properties. mdpi.com These studies serve as a foundation for understanding the electronic nature of the 4-iodo-1H-pyrazole core. The introduction of the oxolan-3-yl group at the N1 position is expected to modulate the electronic properties through inductive and steric effects. DFT studies are instrumental in quantifying these effects. researchgate.netnih.govnih.govraineslab.comnih.govresearchgate.net

DFT is a powerful tool for mapping out potential reaction pathways and identifying the associated transition states for the functionalization of pyrazole rings. researchgate.net This is particularly relevant for this compound, as the iodine atom at the C4 position is a versatile handle for various cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions. arkat-usa.org

Theoretical studies can model the entire reaction coordinate for these transformations. For instance, in a Sonogashira coupling, DFT can be used to calculate the energies of the reactants, products, intermediates, and transition states involved in the catalytic cycle. This allows for the determination of the activation energy barriers for each step, providing insights into the reaction kinetics and the factors that control regioselectivity and efficiency.

A computational study on the reaction of pyrazole derivatives with iodomethane (B122720) examined two possible reaction pathways, ultimately identifying the dominant channel through the calculation of intermediate and transition state energies. researchgate.net Similarly, DFT investigations into the Diels-Alder reactivity of 4H-pyrazoles have successfully predicted activation energies. raineslab.comnih.gov This type of analysis can be extended to predict the most favorable conditions for the functionalization of this compound, guiding synthetic efforts and the design of novel derivatives.

The electronic character of this compound is dictated by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are key indicators of chemical reactivity. researchgate.net

DFT calculations can provide detailed visualizations and energy levels for the HOMO and LUMO of the molecule. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to have significant contributions from the pyrazole ring and the iodine atom, while the LUMO will likely be centered on the pyrazole ring and influenced by the electron-withdrawing nature of the iodine.

The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity. Furthermore, analysis of the electron density distribution and the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule. researchgate.net For this compound, the nitrogen atoms of the pyrazole ring and the oxygen of the oxolane are expected to be electron-rich sites, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the region around the iodine atom may exhibit electron-deficient characteristics.

Molecular Dynamics (MD) Simulations for Conformational Analysis of the Oxolane Substituent

The oxolane (tetrahydrofuran) ring in this compound is not planar and can adopt various conformations. Molecular Dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of this flexible substituent. researchgate.net MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing a dynamic picture of its behavior. nih.gov

MD simulations can also shed light on the rotational freedom around the N1-C(oxolane) bond, which connects the pyrazole core to the oxolane substituent. The preferred dihedral angles and the energy profile for this rotation determine the relative orientation of the two ring systems. This information is vital for accurate 3D modeling of the molecule in different environments. Such simulations have been effectively used to assess the stability of protein-ligand complexes involving pyrazole derivatives and other heterocyclic compounds. nih.govmdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Reactivity and Selectivity

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties or biological activities. mdpi.comnih.gov For this compound and its derivatives, QSPR models can be developed to predict key properties like chemical reactivity and selectivity in various reactions. mdpi.com

Once the descriptors are generated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model that links the descriptors to the property of interest (e.g., reaction rate, yield, or regioselectivity). nih.gov A validated QSPR model can then be used to predict the properties of new, unsynthesized pyrazole derivatives, thereby accelerating the discovery of compounds with desired reactivity profiles. The applicability domain of the model defines the chemical space in which it can make reliable predictions. mdpi.com

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters for molecules like this compound. mdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. By comparing the calculated chemical shifts with experimental data, one can gain confidence in the structural assignment. A study on 4-halogenated-1H-pyrazoles demonstrated a good correlation between DFT-calculated and experimental ¹H NMR data for 4-iodo-1H-pyrazole. mdpi.com

Similarly, DFT can be used to calculate the vibrational frequencies corresponding to the infrared (IR) spectrum of the molecule. mdpi.com The calculated frequencies and their corresponding vibrational modes (e.g., C-H stretch, N-H stretch, C=C stretch) can be compared with the experimental IR spectrum to aid in the assignment of the observed absorption bands. While there can be systematic errors in the calculated frequencies, these can often be corrected using empirical scaling factors.

Below is a table comparing the experimental and DFT-calculated ¹H NMR chemical shifts for 4-iodo-1H-pyrazole, which serves as the core of the target molecule. mdpi.com

| Proton | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| H3/H5 | 7.64 | 7.82 |

| N-H | 13.04 | 10.00 |

Table 1: Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts for 4-iodo-1H-pyrazole. mdpi.com

The following table shows a comparison of key experimental and calculated IR vibrational frequencies for 4-iodo-1H-pyrazole. mdpi.com

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H stretch | 3110 | - |

| C-H stretch | 3141 | - |

Table 2: Comparison of Experimental and DFT-Calculated IR Frequencies for 4-iodo-1H-pyrazole. mdpi.com

Applications of 4 Iodo 1 Oxolan 3 Yl 1h Pyrazole As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems and Fused Rings

The 4-iodopyrazole (B32481) framework is a cornerstone in the synthesis of elaborate heterocyclic structures and fused ring systems. The carbon-iodine bond at the 4-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Key reactions that demonstrate the synthetic potential of the 4-iodopyrazole scaffold include:

Suzuki-Miyaura Coupling: This reaction pairs the iodopyrazole with a boronic acid or ester to form a new carbon-carbon bond, enabling the synthesis of 4-arylpyrazoles.

Sonogashira Coupling: This involves the coupling of the iodopyrazole with a terminal alkyne, leading to the formation of 4-alkynylpyrazoles. These products can be further transformed into more complex systems like 2H-indazoles.

Heck-Mizoroki Reaction: This reaction creates a new carbon-carbon bond by coupling the iodopyrazole with an alkene, yielding 4-alkenyl-1H-pyrazoles.

Copper-Catalyzed Coupling: Copper catalysts can be used to couple 4-iodopyrazoles with various nucleophiles, such as alcohols, to produce 4-alkoxypyrazoles, which are intermediates in the synthesis of natural products like withasomnine.

These transformations allow chemists to append a wide range of functional groups and molecular fragments to the pyrazole (B372694) core, paving the way for the construction of diverse and complex molecular architectures. For instance, the products of these coupling reactions can undergo subsequent intramolecular cyclizations to create fused ring systems, such as pyrazolo[3,4-c]pyridines or pyrazolo[3,4-d]pyrimidines.

Table 1: Illustrative Cross-Coupling Reactions of the 4-Iodopyrazole Scaffold This table presents examples of cross-coupling reactions performed on N-substituted 4-iodopyrazoles, demonstrating the reactivity of the C-I bond that is central to the utility of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole.

| Reaction Type | 4-Iodopyrazole Derivative Used | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Heck-Mizoroki | 4-Iodo-1-trityl-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | 4-(2-Methoxycarbonylvinyl)-1-trityl-1H-pyrazole | 95% | |

| Suzuki-Miyaura | 4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenyl-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | 56% | |

| Sonogashira | 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 1-(1-Ethoxyethyl)-3-iodo-4-(phenylethynyl)-1H-pyrazole | 89% | |

| Cu-Catalyzed Alkoxylation | 1-Allyl-4-iodo-1H-pyrazole | Propargyl alcohol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | 1-Allyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole | 84% |

Construction of Advanced Organic Materials and Ligands for Catalysis

The pyrazole nucleus is a well-established ligand in coordination chemistry and catalysis. The two adjacent nitrogen atoms can coordinate to a metal center, acting as a bidentate or monodentate ligand. By modifying the substituents on the pyrazole ring, researchers can fine-tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and stability.

The 4-iodopyrazole scaffold serves as a key starting point for creating these specialized ligands. Through the cross-coupling reactions mentioned previously, functional groups capable of enhanced metal coordination can be introduced at the 4-position. The resulting functionalized pyrazoles can then be used to synthesize catalysts for a variety of transformations, including polymerization and oxidation reactions. For example, pyrazole-based ligands have been shown to significantly enhance the catalytic activity of titanium isopropoxide in the ring-opening polymerization of L-lactide.

Furthermore, pyrazole derivatives are being explored for applications in materials science, particularly in the design of Organic Light-Emitting Diodes (OLEDs). The inherent electronic properties and structural rigidity of the pyrazole ring make it a suitable component for creating novel materials with specific photophysical characteristics. The ability to functionalize the 4-position of the pyrazole allows for the systematic tuning of these properties.

Role in Scaffold Diversification for Chemical Biology Research

In the fields of medicinal chemistry and chemical biology, molecular scaffolds serve as the foundational structure upon which new potential drugs are built. The pyrazole ring is a prominent scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, anti-cancer, and antiviral activities.

This compound is an ideal building block for scaffold diversification. The term "scaffold diversification" refers to the process of systematically modifying a core molecular structure to create a library of related compounds. This library can then be screened for biological activity, allowing researchers to explore the structure-activity relationship (SAR) and identify promising new drug candidates. The oxolane (tetrahydrofuran) ring is often incorporated into drug candidates to improve their metabolic stability and aqueous solubility.

The reactivity of the C-I bond is again central to this role. It allows for the attachment of a vast array of chemical groups at a specific and known position on the pyrazole ring. A prime example of the importance of the 4-iodopyrazole scaffold is in the synthesis of Crizotinib, an inhibitor used in cancer therapy. A key intermediate in its synthesis is 4-(4-iodo-1H-pyrazol-1-yl)piperidine, which highlights the direct application of this scaffold in the creation of life-saving medicines.

Table 2: Examples of Bioactive Scaffolds Derived from Iodopyrazoles This table showcases how the iodopyrazole core is a key component in the synthesis of molecules with significant biological relevance.

| Iodopyrazole-Derived Intermediate/Scaffold | Synthetic Application/Target Molecule | Therapeutic Area | Reference |

|---|---|---|---|

| 4-(4-Iodo-1H-pyrazol-1-yl)piperidine | Key intermediate for the synthesis of Crizotinib | Oncology (Anti-cancer) | |

| 4-Iodo-1H-pyrazole | Building block for various potential pharmaceuticals | Anti-inflammatory, Anti-cancer | |

| 4-Alkoxy-1H-pyrazoles (from 4-iodopyrazoles) | Synthesis of Withasomnine and its homologs | Natural Product Synthesis | |

| 4,5-Dihydro-1H-pyrazole (Pyrazoline) | General scaffold for diverse biologically active agents | General Medicinal Chemistry |

Future Research Directions and Perspectives in 4 Iodo 1 Oxolan 3 Yl 1h Pyrazole Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

The current synthesis of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole and its derivatives often relies on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research will undoubtedly focus on creating more environmentally benign and efficient synthetic strategies. This includes the exploration of catalytic systems that can promote the desired transformations with high atom economy and selectivity.

A promising approach lies in the development of novel catalytic C-H iodination methods. Directing group-assisted C-H activation strategies could enable the regioselective introduction of iodine onto the pyrazole (B372694) ring, potentially bypassing the need for pre-functionalized starting materials. Furthermore, the use of greener solvents, such as water or bio-based solvents, and energy-efficient reaction conditions, like microwave or flow chemistry, will be crucial in minimizing the environmental footprint of the synthesis. youtube.com For instance, polyethylene (B3416737) glycol (PEG-400) has been successfully used as a promoting reaction medium in water for the synthesis of other pyrazole derivatives. researchgate.net

Expanding the Scope of C-I Bond Reactivity in Cross-Coupling and C-H Functionalization Reactions

The carbon-iodine (C-I) bond in this compound is a key functional handle for introducing molecular complexity. While traditional cross-coupling reactions like Suzuki-Miyaura and Sonogashira have been employed with 4-iodopyrazoles, there is significant room for expanding the repertoire of transformations involving this versatile bond. researchgate.net

Future research will likely explore a wider range of palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions. This could include Buchwald-Hartwig amination for the introduction of nitrogen-based functionalities, Heck coupling for the formation of new carbon-carbon double bonds, and various carbonylation reactions to introduce carbonyl groups. Investigating the use of non-precious metal catalysts, such as copper, iron, or nickel, would also be a significant step towards more sustainable and cost-effective syntheses.

Furthermore, the development of novel C-H functionalization reactions directly utilizing the C-I bond as a directing group or a precursor to a reactive intermediate is a highly attractive research direction. This would allow for the direct formation of C-C or C-heteroatom bonds at positions that are otherwise difficult to access, providing a powerful tool for the synthesis of highly substituted and complex pyrazole derivatives.

Exploration of Novel Applications in Materials Science and Organic Optoelectronics

The unique electronic and structural properties of the pyrazole scaffold suggest that this compound and its derivatives could find applications in the field of materials science. researchgate.net The ability to tune the electronic properties of the pyrazole ring through substitution at the 4-position makes these compounds interesting candidates for the development of novel organic electronic materials.

Future research could focus on synthesizing and characterizing polymers and oligomers incorporating the this compound unit. These materials could exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the oxolane ring may also influence the solid-state packing and morphology of these materials, which are crucial factors for device performance.

Moreover, the ability of the pyrazole ring to coordinate with metal ions opens up possibilities for the design of novel coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials could have applications in gas storage, catalysis, and sensing. The iodo-substituent could also serve as a reactive site for post-synthetic modification of these materials, allowing for the fine-tuning of their properties.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Complex Pyrazole Syntheses

The synthesis of complex molecules, including highly substituted pyrazoles, often involves multi-step reaction sequences that can be challenging to design and optimize. openreview.net Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the process of chemical synthesis. youtube.comyoutube.com

In the context of this compound chemistry, AI and ML algorithms could be trained on existing reaction data to predict the outcomes of novel transformations and to suggest optimal reaction conditions. youtube.com This could significantly reduce the number of experiments required to develop new synthetic routes and to improve the yields and selectivities of existing ones.

Furthermore, retrosynthesis prediction tools powered by AI can help chemists to devise novel and efficient synthetic pathways to complex target molecules containing the this compound core. openreview.net These tools can analyze the target structure and propose a series of viable reaction steps to disconnect it into simpler, commercially available starting materials. openreview.net The integration of AI and ML into the workflow of synthetic chemists promises to revolutionize the way complex pyrazole derivatives are designed and synthesized, leading to faster discovery and development of new functional molecules. openreview.netyoutube.com

Q & A

Q. What are the recommended synthetic routes for 4-iodo-1-(oxolan-3-yl)-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via two primary strategies:

- Sonogashira Cross-Coupling: Starting from 4-iodo-1H-pyrazole, reaction with an oxolane-derived alkyne under palladium catalysis (e.g., Pd(PPh₃)₄) in degassed DMF yields the target compound. Optimal conditions include 70°C for 12–24 hours, with purification by distillation (yield: 93%) .

- Borylation Reactions: 4-Bromo-1-(oxolan-3-yl)-1H-pyrazole reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and KOAc in dioxane at 80°C, producing a boronic ester intermediate for further functionalization .

Key Optimization Parameters:

- Use anhydrous solvents to prevent hydrolysis.

- Monitor reaction progress via TLC or LC/MS (retention time: ~0.95 min under SMD-FA05-3 conditions) .

Q. How can the structural identity of this compound be confirmed?

Methodological Answer: Combine spectroscopic and computational methods:

- NMR Spectroscopy: Compare experimental ¹H/¹³C NMR data with predicted shifts. For example, the oxolane moiety exhibits characteristic δ 3.17–5.54 ppm (¹H) and δ 58.5–87.0 ppm (¹³C) .

- Collision Cross-Section (CCS) Analysis: Validate using ion mobility spectrometry (IMS). Predicted CCS values are 130.4 Ų for [M+H]⁺ and 124.8 Ų for [M-H]⁻ .

- InChI Key Verification: Cross-check the InChI key

IOWQPQKVPJLABD-UHFFFAOYSA-Nagainst databases like PubChem to confirm structural uniqueness .

Advanced Research Questions

Q. What strategies improve regioselectivity in derivatizing the pyrazole ring for structure-activity relationship (SAR) studies?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

- Electron-Directing Groups: The iodine atom at position 4 directs electrophilic substitution to position 5. Use Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states in Friedel-Crafts alkylation .

- Catalytic Borylation: Introduce boronate esters at position 4 via Miyaura borylation, enabling Suzuki-Miyaura cross-coupling for diverse aryl/heteroaryl substitutions .

- Microwave-Assisted Synthesis: Enhance reaction specificity by reducing side products (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .

Example:

Derivatization with 3,4,5-trimethoxyphenyl groups at position 3 improves antiproliferative activity by 15-fold compared to unsubstituted analogs .

Q. How does this compound interact with biological targets such as tubulin?

Methodological Answer: The compound’s bioactivity is evaluated through:

- Tubulin Polymerization Assays: Measure inhibition via spectrophotometry (IC₅₀: 0.8–1.2 µM). Compare to combretastatin A-4 (CA-4) as a positive control .

- Molecular Docking: Simulate binding to the colchicine site using AutoDock Vina. The oxolane moiety enhances hydrophobic interactions with β-tubulin residues (e.g., Leu248, Ala250) .

- Metabolic Stability Studies: Assess hepatic clearance using human liver microsomes (HLMs). Halogenation (iodine) reduces CYP450-mediated oxidation compared to bromo analogs .

Q. How can contradictory thermal stability data be resolved for this compound?

Methodological Answer: Address discrepancies using:

- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (Td) under nitrogen. Typical range: 180–200°C .

- Differential Scanning Calorimetry (DSC): Identify melting points and polymorphic transitions. An endothermic peak at ~120°C corresponds to crystalline phase changes .

- Dynamic Vapor Sorption (DVS): Evaluate hygroscopicity, as moisture uptake (>5% at 80% RH) may artificially lower reported stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.